molecular formula C26H21N7O4S2 B2920745 N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-methyl-3-nitrobenzamide CAS No. 391940-91-3

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-methyl-3-nitrobenzamide

Cat. No.: B2920745
CAS No.: 391940-91-3
M. Wt: 559.62
InChI Key: RUKPZKHTASXVPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-methyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C26H21N7O4S2 and its molecular weight is 559.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds with a benzothiazole core have been reported to exhibit anti-inflammatory and anti-tubercular activities, suggesting potential targets could be cyclooxygenase enzymes (COX-1 and COX-2) and Mycobacterium tuberculosis, respectively.

Mode of Action

The exact mode of action of this compound is currently unknown. Based on the anti-inflammatory activity of structurally similar compounds , it can be hypothesized that this compound may inhibit the activity of COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins.

Biochemical Pathways

Inhibition of COX enzymes would prevent the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .

Result of Action

If it does inhibit cox enzymes as hypothesized, it could potentially reduce inflammation by decreasing the production of pro-inflammatory prostaglandins .

Biological Activity

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-methyl-3-nitrobenzamide is a complex organic compound notable for its diverse functional groups, including a benzo[d]thiazole moiety and a 1,2,4-triazole ring. These structural features suggest significant potential in medicinal chemistry, particularly in the development of novel pharmaceuticals. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C23H22N6O3S. The compound exhibits a molecular weight of approximately 478.53 g/mol. The presence of multiple functional groups contributes to its biological activity and reactivity.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant antimicrobial properties attributed to the benzo[d]thiazole and triazole moieties, which are known to enhance bioactivity against various pathogens. Additionally, the compound has shown potential as an anticancer agent , particularly through its ability to inhibit tumor-associated enzymes such as carbonic anhydrase IX (CA IX), which plays a crucial role in pH regulation within tumor cells .

The biological activity of N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-pheny -4H-1,2,4-triazol-3-yl)methyl)-4-methyl-3-nitrobenzamide can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of carbonic anhydrase IX. By binding to the active site of this enzyme, it disrupts acidification processes in tumor cells, potentially leading to reduced tumor growth .
  • Antimicrobial Activity : The structural components allow for interactions with microbial targets, enhancing its efficacy against bacterial and fungal strains.
  • Cytotoxic Effects : Research indicates that similar compounds can induce cytotoxicity in various cancer cell lines by disrupting cellular functions through apoptosis pathways .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntimicrobialInhibition of microbial growth
AnticancerInhibition of CA IX
CytotoxicityInduction of apoptosis

Case Study: Anticancer Activity

In a study evaluating the anticancer potential of compounds with similar structures, derivatives containing the benzo[d]thiazole moiety demonstrated significant selectivity against cancer cell lines such as A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) with IC50 values indicating effective inhibition at low concentrations .

Structure–Activity Relationship (SAR)

The biological activity observed in N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-pheny -4H-1,2,4-triazol-3-yl)methyl)-4-methyl-3-nitrobenzamide can be further understood through SAR studies. The presence of electron-donating groups (like methyl) on the phenyl ring enhances activity by increasing lipophilicity and facilitating better interaction with biological targets .

Properties

IUPAC Name

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N7O4S2/c1-16-11-12-17(13-20(16)33(36)37)24(35)27-14-22-30-31-26(32(22)18-7-3-2-4-8-18)38-15-23(34)29-25-28-19-9-5-6-10-21(19)39-25/h2-13H,14-15H2,1H3,(H,27,35)(H,28,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKPZKHTASXVPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=NC5=CC=CC=C5S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N7O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.